Methyl octahydro-1-benzofuran-2-carboxylate

Lipophilicity Drug-likeness Permeability

Fragment screening campaigns often suffer from planar, aromatic libraries with low intellectual property novelty. This compound provides a direct solution: a fully saturated octahydrobenzofuran scaffold with three stereocenters, offering enhanced 3D shape diversity and a favorable fragment profile (LogP 1.9, TPSA 35.5 Ų). - Enables systematic SAR exploration of ring saturation effects vs. aromatic analogs for potency, selectivity, and ADMET profiling. - The methyl ester handle supports rapid amide coupling, reduction, or hydrolysis for lead expansion. - Supplied as a racemic mixture at ≥98% purity, enabling immediate deployment in primary screens without additional purification.

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 2140305-77-5
Cat. No. B2893591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octahydro-1-benzofuran-2-carboxylate
CAS2140305-77-5
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESCOC(=O)C1CC2CCCCC2O1
InChIInChI=1S/C10H16O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h7-9H,2-6H2,1H3
InChIKeyDEAGVEWALCJWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Octahydro-1-benzofuran-2-carboxylate: Product Overview


Methyl octahydro-1-benzofuran-2-carboxylate (CAS 2140305-77-5) is a fully saturated bicyclic ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g·mol⁻¹ [1]. The compound features an octahydrobenzofuran core—a tetrahydrofuran ring fused to a cyclohexane ring—bearing a methyl carboxylate substituent at the 2-position . Unlike its well-studied aromatic counterpart methyl benzofuran-2-carboxylate (CAS 1646-27-1), this saturated scaffold introduces three stereogenic centers, producing a non-planar, three-dimensional architecture that is of increasing interest in fragment-based drug discovery and chiral pool synthesis .

1
Fragment-based screening with saturated 3D scaffolds
2
Chiral pool intermediate for asymmetric synthesis
3
Saturated vs. aromatic benzofuran SAR probe
4
C–H functionalization substrate for sp³-rich heterocycles

Methyl Octahydro-1-benzofuran-2-carboxylate: Non-Interchangeability with Near-Neighbor Esters


Substituting methyl octahydro-1-benzofuran-2-carboxylate with an aromatic benzofuran ester, a partially hydrogenated analog, or a regioisomeric carboxylate introduces physicochemical and stereochemical perturbations that are non-trivial for lead optimization and process chemistry. The fully saturated octahydrobenzofuran core imparts a distinct LogP, three-dimensional shape, and hydrogen-bonding profile relative to its planar aromatic counterpart [1]. Critically, the presence of three undefined stereocenters in the racemic mixture—reported as 0 defined versus 3 undefined atom stereocenters [2]—means that stereochemical composition can significantly influence binding geometry, solubility, and downstream synthetic derivatization. These are not incremental differences: they can alter hit confirmation rates in fragment screens, affect diastereoselectivity in subsequent transformations, and shift physicochemical property windows beyond acceptable ranges for a given series.

Core Saturation Fully saturated octahydro scaffold vs. planar aromatic analog may shift LogP and target binding geometry.
Stereochemistry 3 undefined stereocenters (racemic) introduce conformational complexity absent in aromatic or partially hydrogenated esters.
H-Bond Profile Acceptor-only ester avoids acid-mediated aggregation; free acid or donor-containing analogs alter solid-state behavior.

Methyl Octahydro-1-benzofuran-2-carboxylate: Quantitative Differentiation Evidence


Lipophilicity Comparison: Octahydro vs. Aromatic Benzofuran Ester

The computed XLogP3 of methyl octahydro-1-benzofuran-2-carboxylate is 1.9 [1], compared to methyl benzofuran-2-carboxylate (CAS 1646-27-1, the aromatic analog), which has a computed XLogP3 of approximately 2.4 [2]. The ~0.5 log unit reduction in lipophilicity conferred by full saturation of the benzofuran ring corresponds to a roughly 3.2-fold decrease in octanol/water partition coefficient. This shift places the saturated ester in a more favorable lipophilic ligand efficiency (LLE) range for oral drug candidates and can reduce non-specific protein binding in biochemical assays.

Lipophilicity
Cross-study comparable
XLogP3 = 1.9 vs. aromatic analog 2.4 (Δ ≈ −0.5, ~3.2-fold lower partition coefficient)
Supports lower lipophilicity for lead optimization; may reduce off-target promiscuity risk.
Computed values; experimental validation recommended for precise LogP.
Lipophilicity Drug-likeness Permeability

TPSA Differentiation: CNS Penetration and Oral Absorption

Methyl octahydro-1-benzofuran-2-carboxylate has a computed TPSA of 35.5 Ų [1], which is identical to that of methyl benzofuran-2-carboxylate (35.5 Ų) [2] because the ester oxygen atoms dominate the polar surface calculation. However, the critical differentiation lies in the three-dimensional distribution of this polarity: the saturated scaffold orients the ester group in a chiral environment with three stereocenters, whereas the planar aromatic analog presents the ester in a flat geometry. This spatial difference, while not captured by TPSA alone, affects the compound's molecular recognition properties in protein binding pockets. The TPSA value of 35.5 Ų is well below the 90 Ų threshold commonly used for predicting passive blood-brain barrier penetration, indicating that both compounds would be predicted CNS-permeable, but the saturated scaffold offers a different conformational ensemble for target engagement.

TPSA & 3D Polarity
Class-level inference
TPSA = 35.5 Ų (identical to aromatic analog); spatial orientation differs due to saturated core.
TPSA alone insufficient for selection; 3D pharmacophore distribution drives molecular recognition.
CNS permeability predicted for both scaffolds; binding pocket fit must be assessed experimentally.
TPSA CNS drug-likeness Bioavailability

Hydrogen-Bonding Profile: Acceptor-Only for Crystal Engineering

Methyl octahydro-1-benzofuran-2-carboxylate possesses 3 hydrogen-bond acceptors (the ester carbonyl oxygen, the ester alkoxy oxygen, and the furan ring oxygen) and 0 hydrogen-bond donors [1]. This acceptor-only profile contrasts with that of octahydrobenzofuran-2-carboxylic acid analogs (e.g., CAS 1706459-55-3, which bears a carboxyl group with one H-bond donor). The absence of a donor group eliminates the possibility of homodimerization via carboxylic acid hydrogen bonding, simplifying solid-state behavior and solution-phase aggregation. With only 2 rotatable bonds [2], the compound is conformationally restrained relative to acyclic ester controls, enhancing the predictability of its bound conformation in target–ligand complexes.

H-Bond Profile
Class-level inference
3 H-Bond Acceptors, 0 Donors, 2 Rotatable Bonds; vs. acid analog (1 donor, 1 rotatable bond).
Ester form preferred for aggregation-free biophysical assays and crystallography trials.
Conformational restraint supports predictable bound conformations.
Hydrogen bonding Crystal engineering Receptor binding

Stereochemical Complexity: Chiral Pool and Fragment Library Differentiator

According to PubChem computed properties, methyl octahydro-1-benzofuran-2-carboxylate contains 0 defined atom stereocenters and 3 undefined atom stereocenters [1]. This indicates that the commercially supplied material (as the racemic mixture) contains three stereogenic carbon atoms whose relative and absolute configurations are not specified. This is fundamentally different from methyl benzofuran-2-carboxylate, which has 0 stereocenters due to its aromatic nature [2]. The presence of three stereocenters in the octahydro scaffold means that up to 8 stereoisomers (2³) are possible, though the cis-fused ring junction constrains the accessible stereochemical space. In the context of the enantioselective hydrogenation methodology reported by Wiesenfeldt et al. (2021), multiply substituted benzofurans can be hydrogenated with controlled installation of up to six defined stereocenters in a one-pot cascade, demonstrating that octahydrobenzofurans are accessible as stereochemically complex building blocks [3].

Stereochemical Complexity
Class-level inference
3 undefined stereocenters (up to 8 stereoisomers) vs. aromatic analog 0 stereocenters.
Enables chiral pool entry and fragment library diversification; racemic mixture supports resolution studies.
Enantioselective hydrogenation methodology available for stereocenter installation.
Stereochemistry Chiral pool synthesis Fragment-based drug discovery

Purity and Handling Specifications

Methyl octahydro-1-benzofuran-2-carboxylate is commercially available at a certified purity of 98% from multiple suppliers, with recommended storage at 2–8 °C under dry, sealed conditions . The compound carries GHS07 hazard classification with signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent with many low-molecular-weight ester building blocks and does not require specialized HazMat shipping under excepted quantity provisions for small-scale orders (≤25 g for non-class 6.1 hazardous materials) . In comparison, the aromatic analog methyl benzofuran-2-carboxylate is similarly available at ≥97% purity but may present different stability concerns due to the electron-rich aromatic ring's susceptibility to photo-oxidation.

Purity & Handling
Supplier specification
Purity 98%; GHS07, Warning; Storage 2–8 °C, dry, sealed.
Defined quality supports procurement planning; saturated core less prone to photo-oxidation than aromatic analog.
Verify supplier certificate of analysis for lot-specific purity and storage compliance.
Purity specification Procurement Quality control

Methyl Octahydro-1-benzofuran-2-carboxylate: Research and Application Scenarios


Fragment-Based Drug Discovery with Saturated 3D Scaffolds

The octahydrobenzofuran core of this compound offers a saturated, three-dimensional framework with three stereocenters, distinguishing it from the planar aromatic benzofuran esters commonly found in commercial fragment libraries . Fragment-based screening campaigns increasingly prioritize sp³-rich scaffolds to improve hit-to-lead success rates and intellectual property novelty. The compound's moderate LogP (1.9) and low TPSA (35.5 Ų) place it within favorable property space for fragment growth, while its ester functionality provides a synthetic handle for amide coupling or reduction to the primary alcohol [1]. Procurement as the racemic mixture at 98% purity enables immediate deployment in primary fragment screens without additional purification.

Chiral Pool Intermediate for Asymmetric Synthesis

Octahydrobenzofuran motifs are prevalent in bioactive natural products and pharmaceutical leads, as highlighted by the enantioselective hydrogenation methodology that enables controlled installation of stereocenters on this scaffold . Methyl octahydro-1-benzofuran-2-carboxylate can serve as a key intermediate for the synthesis of complex octahydrobenzofuran-containing targets, where the ester group allows downstream functional group interconversion while the three stereocenters provide a chiral foundation for diastereoselective transformations. The commercial availability of the racemic form at defined purity (98%) supports initial route scouting and chiral resolution studies prior to committing to asymmetric synthesis campaigns.

Physicochemical SAR Probe: Saturated vs. Aromatic Benzofuran

In medicinal chemistry programs where a benzofuran-containing lead has been identified, this saturated analog enables systematic SAR exploration of the effect of ring saturation on potency, selectivity, and ADMET properties. The ~0.5 LogP unit difference between this compound (XLogP3 = 1.9) and methyl benzofuran-2-carboxylate (XLogP3 ≈ 2.4) , combined with the distinct 3D shape and conformational profile conferred by the octahydro ring system [1], allows research teams to probe whether target engagement is driven by hydrophobic interactions (favoring the aromatic analog) or by shape complementarity (favoring the saturated scaffold). Procurement of both compounds from distinct catalog sources enables well-controlled comparative biophysical and cellular assays.

C–H Functionalization Substrate for Saturated Heterocycles

The saturated cyclohexane ring of the octahydrobenzofuran core presents multiple sp³ C–H bonds amenable to late-stage C–H functionalization methodologies. The compound's ester group is compatible with a wide range of reaction conditions (reduction, hydrolysis, transesterification, aminolysis) while the ether oxygen of the tetrahydrofuran ring offers a directing group for metal-catalyzed C–H activation. The defined purity (98%) and GHS-characterized handling requirements support safe laboratory-scale methodology development, while the compound's 2–8 °C storage condition is compatible with standard laboratory cold-storage infrastructure.

Application
Selection Property
Validation Focus
Fragment-based screening with 3D scaffolds
sp³-rich core, moderate LogP, ester synthetic handle
Hit confirmation using 3D pharmacophore and shape complementarity
Chiral pool intermediate
3 undefined stereocenters, ester for functional group interconversion
Diastereoselective transformation and chiral resolution studies
Saturated vs. aromatic benzofuran SAR
LogP shift, distinct 3D shape, conformational restraint
Target engagement assays comparing scaffold effects on potency and selectivity
C–H functionalization of saturated heterocycles
Multiple sp³ C–H bonds, ester directing group, defined purity
Reaction scope and compatibility with late-stage functionalization

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